
1-Bromo-7-heptoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-7-heptoxynaphthalene is an organic compound that belongs to the class of bromonaphthalenes It is characterized by the presence of a bromine atom attached to the naphthalene ring and a heptoxy group at the seventh position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The bromination process typically involves the use of bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄) under controlled temperature conditions . The subsequent introduction of the heptoxy group can be achieved through nucleophilic substitution reactions using appropriate heptoxy precursors.
Industrial Production Methods: Industrial production of 1-Bromo-7-heptoxynaphthalene may involve large-scale bromination reactors where naphthalene is treated with bromine under optimized conditions to ensure high yield and purity. The heptoxy group can be introduced using continuous flow reactors to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-7-heptoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide (CN⁻) to form nitrile derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding naphthoquinone derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of naphthalene derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium cyanide (NaCN) in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are utilized.
Major Products Formed:
Nitrile Derivatives: Formed through substitution reactions.
Naphthoquinone Derivatives: Resulting from oxidation reactions.
Reduced Naphthalene Derivatives: Produced via reduction reactions.
Wissenschaftliche Forschungsanwendungen
1-Bromo-7-heptoxynaphthalene has diverse applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1-Bromo-7-heptoxynaphthalene involves its interaction with molecular targets through its bromine and heptoxy functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the heptoxy group can engage in hydrogen bonding and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Bromonaphthalene: Similar in structure but lacks the heptoxy group.
2-Bromonaphthalene: Another isomer with the bromine atom at the second position.
1-Chloronaphthalene: Contains a chlorine atom instead of bromine.
Uniqueness: 1-Bromo-7-heptoxynaphthalene is unique due to the presence of both bromine and heptoxy groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C17H21BrO |
|---|---|
Molekulargewicht |
321.3 g/mol |
IUPAC-Name |
1-bromo-7-heptoxynaphthalene |
InChI |
InChI=1S/C17H21BrO/c1-2-3-4-5-6-12-19-15-11-10-14-8-7-9-17(18)16(14)13-15/h7-11,13H,2-6,12H2,1H3 |
InChI-Schlüssel |
HXBXIFUQMNIMIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC1=CC2=C(C=CC=C2Br)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino]ethyl]-5-fluoroBenzenebutanoic acid](/img/structure/B13875892.png)
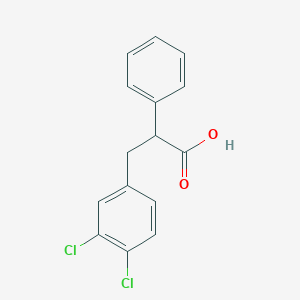
![2-Ethyl-1-thieno[3,4-d]thiazol-2-yl-hexan-1-one](/img/structure/B13875900.png)
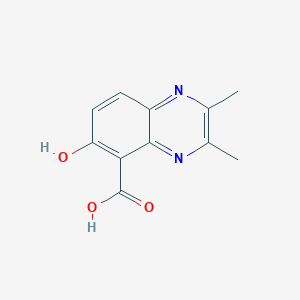
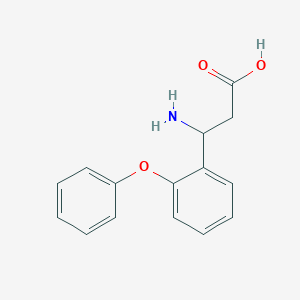
![3-nitro-4-[2-[(tetrahydro-3-furanyl)oxy]ethoxy]Benzenesulfonamide](/img/structure/B13875923.png)
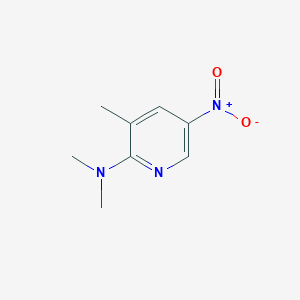

![[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane](/img/structure/B13875930.png)
![6-[(4-Methoxyphenyl)methoxy]pyridazine-3-carboxylic acid](/img/structure/B13875933.png)
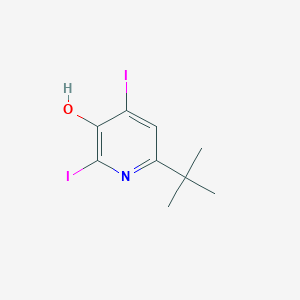


![methyl N-[2-[6-(4-phenylbutoxy)-2,3-dihydro-1H-inden-1-yl]ethyl]carbamate](/img/structure/B13875962.png)
